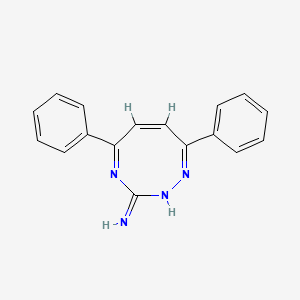![molecular formula C21H19F2N3O3 B2382077 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide CAS No. 898413-58-6](/img/structure/B2382077.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom. The presence of the cyclopropanecarbonyl and dihydroquinolinyl groups suggest that this compound may have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings (cyclopropane and quinoline) and functional groups (amide and difluorophenyl). These groups could potentially influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
Based on the structure, we can predict that this compound is likely to be solid at room temperature, with a relatively high melting point due to the presence of the amide group. It’s likely to be soluble in polar solvents due to the presence of polar functional groups .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Research in medicinal chemistry has explored the structural modification of quinoline derivatives to enhance antibacterial activity and DNA-gyrase inhibition. For instance, a study by Domagala et al. (1988) synthesized a series of 1-substituted quinoline carboxylic acids, finding that the cyclopropyl group significantly enhances antibacterial potency across a broad spectrum, highlighting the potential of cyclopropane-carbonyl modifications for developing new antibacterial agents (Domagala et al., 1988).
Organic Synthesis Innovations
In organic synthesis, the manipulation of cyclopropanes and quinoline derivatives has been a focal point for creating novel compounds. Ilangovan et al. (2013) demonstrated a radical strategy using cyclopropanols to synthesize γ-carbonyl quinones, showcasing the versatility of cyclopropanes in constructing complex molecules (Ilangovan, Saravanakumar, & Malayappasamy, 2013). Another example is the work by Szakonyi et al. (2002), where cyclopropanation processes yielded novel tetrahydro-cyclopropa[b]quinoline derivatives, expanding the toolbox for synthetic chemists to design constrained amino acid derivatives (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Material Science and Corrosion Inhibition
In the field of materials science, heterocyclic compounds, including quinoline derivatives, have shown promise as corrosion inhibitors. Benmahammed et al. (2020) studied quinoline-based Schiff bases as corrosion inhibitors for carbon steel, demonstrating how these compounds form a protective layer on metal surfaces, suggesting applications in protecting industrial materials (Benmahammed, Douadi, Issaadi, Al-Noaimi, & Chafaa, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3/c22-14-6-8-16(23)17(10-14)25-20(28)19(27)24-15-7-5-12-2-1-9-26(18(12)11-15)21(29)13-3-4-13/h5-8,10-11,13H,1-4,9H2,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRDMJHDGSNNQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=C(C=CC(=C3)F)F)N(C1)C(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

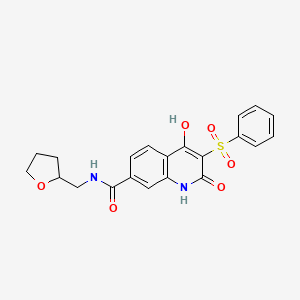
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2381999.png)



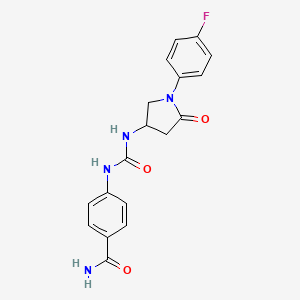
![5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B2382006.png)

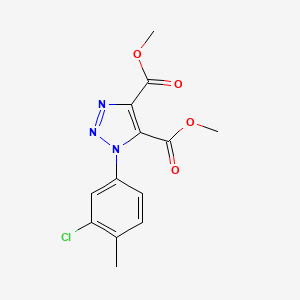
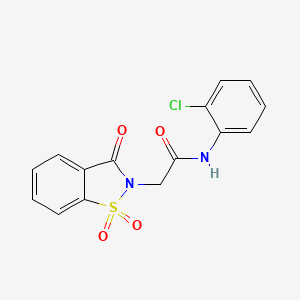
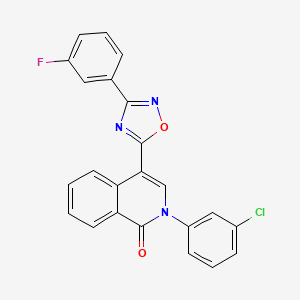
![5-Bromo-2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2382013.png)
![Ethyl 1-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylate](/img/structure/B2382016.png)
